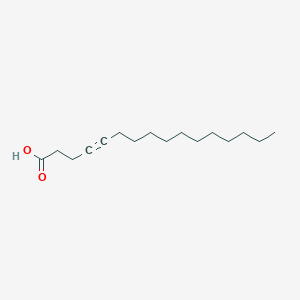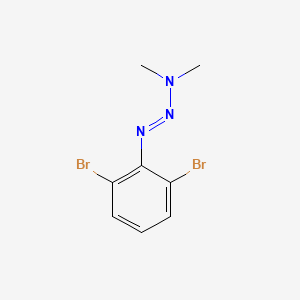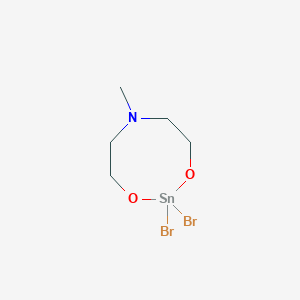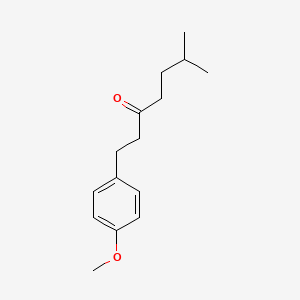
Magnesium bromide (3-methylphenyl)methanide (1/1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium bromide (3-methylphenyl)methanide (1/1/1) is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is represented by the molecular formula C8H9BrMg and is known for its reactivity and versatility in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium bromide (3-methylphenyl)methanide (1/1/1) is typically prepared through the reaction of 3-methylbromobenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen . The general reaction is as follows:
3-Methylbromobenzene+Magnesium→Magnesium bromide (3-methylphenyl)methanide
Industrial Production Methods
In an industrial setting, the preparation of Grignard reagents like magnesium bromide (3-methylphenyl)methanide involves large-scale reactors equipped with systems to maintain an inert atmosphere and control temperature. The reagents are often prepared in situ and used immediately to avoid decomposition .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium bromide (3-methylphenyl)methanide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with magnesium bromide (3-methylphenyl)methanide include aldehydes, ketones, esters, and halides. The reactions are typically carried out in anhydrous solvents like THF or diethyl ether under an inert atmosphere .
Major Products
The major products formed from reactions with magnesium bromide (3-methylphenyl)methanide include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used .
Wissenschaftliche Forschungsanwendungen
Magnesium bromide (3-methylphenyl)methanide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules and natural products.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of magnesium bromide (3-methylphenyl)methanide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in organic molecules. This results in the formation of new carbon-carbon bonds. The high electron density on the carbon atom makes it a strong nucleophile, allowing it to react readily with various electrophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylmagnesium bromide
- 3-Methoxyphenylmagnesium bromide
- 4-Methylphenylmagnesium bromide
Uniqueness
Magnesium bromide (3-methylphenyl)methanide is unique due to the presence of the 3-methyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in the synthesis of specific organic molecules .
Eigenschaften
CAS-Nummer |
90531-94-5 |
|---|---|
Molekularformel |
C8H9BrMg |
Molekulargewicht |
209.37 g/mol |
InChI |
InChI=1S/C8H9.BrH.Mg/c1-7-4-3-5-8(2)6-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
GKEAPYLQCGLDDO-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=CC=C1)[CH2-].[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-1,3-thiazole-2-carbonitrile](/img/structure/B14368646.png)








![1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B14368704.png)



